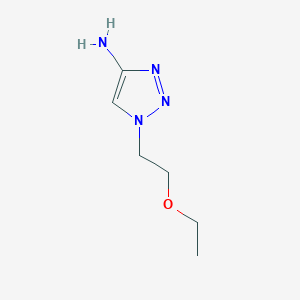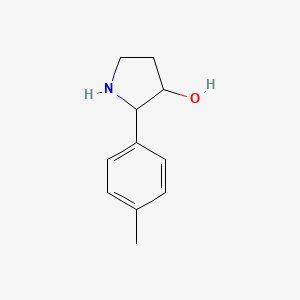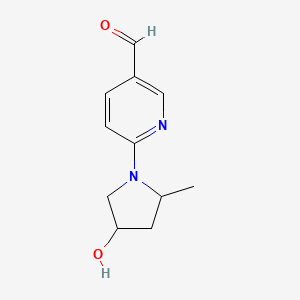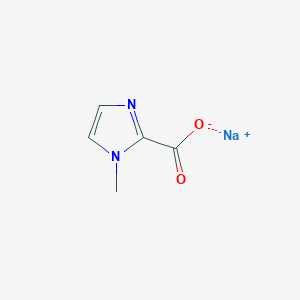
sodium 1-methyl-1H-imidazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1-methyl-1H-imidazole-2-carboxylate is a heterocyclic compound that features an imidazole ring substituted with a methyl group and a carboxylate group. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry. The imidazole ring is a common structural motif in many biologically active molecules, making this compound particularly valuable for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-methyl-1H-imidazole-2-carboxylate typically involves the methylation of imidazole followed by carboxylation.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and pH to ensure the efficient conversion of starting materials to the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 1-methyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the imidazole ring.
Substitution: The methyl and carboxylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized imidazole compounds.
Aplicaciones Científicas De Investigación
Sodium 1-methyl-1H-imidazole-2-carboxylate has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of dyes, catalysts, and other functional materials.
Mecanismo De Acción
The mechanism of action of sodium 1-methyl-1H-imidazole-2-carboxylate involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The carboxylate group enhances its solubility and reactivity, allowing it to participate in a range of biochemical pathways .
Comparación Con Compuestos Similares
1-Methylimidazole: Lacks the carboxylate group, making it less versatile in certain reactions.
Imidazole-2-carboxylic acid: Lacks the methyl group, affecting its reactivity and solubility.
Methyl 1H-imidazole-1-carboxylate: Similar structure but differs in the position of the carboxylate group.
Uniqueness: Sodium 1-methyl-1H-imidazole-2-carboxylate is unique due to the presence of both a methyl and a carboxylate group on the imidazole ring. This combination enhances its chemical reactivity and solubility, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C5H5N2NaO2 |
|---|---|
Peso molecular |
148.10 g/mol |
Nombre IUPAC |
sodium;1-methylimidazole-2-carboxylate |
InChI |
InChI=1S/C5H6N2O2.Na/c1-7-3-2-6-4(7)5(8)9;/h2-3H,1H3,(H,8,9);/q;+1/p-1 |
Clave InChI |
NAAFQMRZCRPVRD-UHFFFAOYSA-M |
SMILES canónico |
CN1C=CN=C1C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL]ethan-1-amine](/img/structure/B13174945.png)
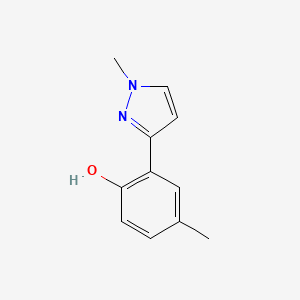
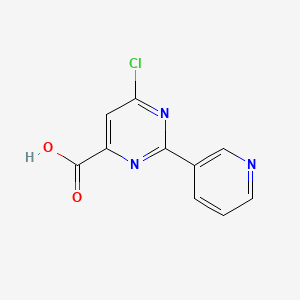
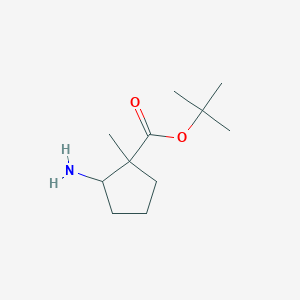
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(pyridin-2-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13174986.png)
![ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B13174987.png)
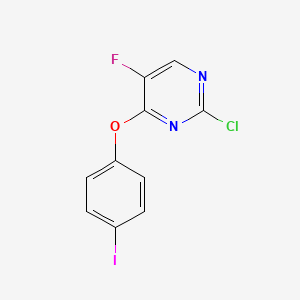
![1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine](/img/structure/B13174997.png)
![9-Oxa-2-azaspiro[5.5]undecan-4-ol](/img/structure/B13174998.png)
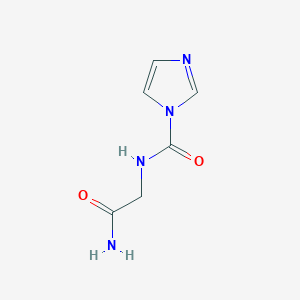
![3',3',5'-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13175015.png)
